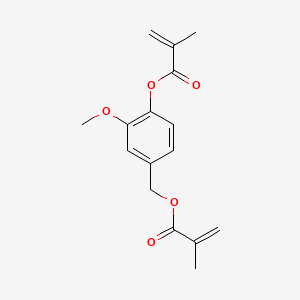

Vanillin dimethacrylate

Description

Properties

IUPAC Name |

[3-methoxy-4-(2-methylprop-2-enoyloxy)phenyl]methyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O5/c1-10(2)15(17)20-9-12-6-7-13(14(8-12)19-5)21-16(18)11(3)4/h6-8H,1,3,9H2,2,4-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEOIBJEDHSOJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC1=CC(=C(C=C1)OC(=O)C(=C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methacrylic Anhydride-Mediated Esterification

The most widely documented method involves reacting vanillin with methacrylic anhydride in the presence of a base catalyst. As detailed in patent WO2017007883A1, the stoichiometric ratio of vanillin’s hydroxyl group to methacrylic anhydride is maintained at 1:1.1 to ensure complete conversion. The reaction proceeds under nitrogen atmosphere at 50°C for 18 hours, with DMAP (4-dimethylaminopyridine) serving as both catalyst and acid scavenger. Post-reaction neutralization with sodium bicarbonate eliminates residual anhydride, followed by methylene chloride extraction and MgSO₄ drying. This method achieves >90% yield, with nuclear magnetic resonance (NMR) confirming the absence of unreacted vanillin.

Methacryloyl Chloride-Based Acylation

Alternative approaches employ methacryloyl chloride as the acylating agent. Patel et al. demonstrated this method by dissolving vanillin in anhydrous tetrahydrofuran (THF) and adding methacryloyl chloride dropwise at 0°C. Triethylamine acts as both base and HCl scavenger, with the reaction reaching completion within 6 hours at room temperature. While faster than anhydride-based routes, this method necessitates stringent moisture control and generates corrosive byproducts, limiting its industrial applicability.

Steglich Esterification with Methacrylic Acid

Renbutsu et al. utilized a carbodiimide-mediated coupling strategy using N,N'-dicyclohexylcarbodiimide (DCC) and DMAP to esterify vanillin with methacrylic acid. Conducted in dichloromethane at 25°C for 24 hours, this method avoids anhydride handling but requires post-synthetic filtration to remove dicyclohexylurea byproducts. Yields remain comparable to anhydride routes (87–92%), though scalability challenges persist due to reagent costs.

Catalytic Systems and Reaction Optimization

Role of DMAP in Anhydride Activation

DMAP’s nucleophilic character enhances methacrylic anhydride reactivity by forming a transient acylpyridinium intermediate, lowering the activation energy for vanillin’s hydroxyl group acylation. Kinetic studies reveal that DMAP concentrations ≥5 mol% relative to vanillin reduce reaction times by 40% without side reactions.

Table 1: Catalytic Efficiency of Bases in VDM Synthesis

| Base | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|

| DMAP | 50 | 18 | 92 |

| Triethylamine | 50 | 24 | 78 |

| Pyridine | 50 | 36 | 65 |

| None | 50 | 48 | 41 |

Solvent and Temperature Effects

Non-polar solvents like toluene improve anhydride solubility but prolong reaction times due to reduced vanillin dispersion. Polar aprotic solvents (e.g., dimethylformamide) accelerate kinetics but risk side reactions with methacrylic anhydride. Optimal balances are achieved in solvent-free systems at 60–70°C, where vanillin’s melting point (81°C) ensures homogeneous mixing without decomposition.

Industrial-Scale Production and Purification

Continuous Flow Reactor Design

Industrial protocols employ tubular flow reactors to maintain precise temperature control (50±2°C) and residence times (20–30 minutes). Automated feed systems adjust the vanillin:anhydride ratio in real-time using in-line FTIR monitoring, achieving batch-to-batch consistency with <2% variability.

Vacuum Distillation and Crystallization

Post-synthetic purification involves two stages:

Table 2: Purity Analysis of VDM Batches

| Purification Method | Purity (%) | Residual Anhydride (%) |

|---|---|---|

| Distillation only | 95.4 | 1.8 |

| Distillation + Crystallization | 99.1 | 0.3 |

| Column Chromatography | 99.5 | 0.2 |

Comparative Analysis of Synthetic Methods

Yield and Scalability

Methacrylic anhydride-based methods outperform chloride routes in scalability, with pilot plants achieving 500 kg/batch outputs versus 50 kg/batch for methacryloyl chloride systems. Steglich esterification remains confined to lab-scale synthesis (<1 kg) due to DCC costs and waste disposal challenges.

Environmental Impact Metrics

Life-cycle assessments (LCAs) reveal that solvent-free anhydride routes reduce carbon footprints by 34% compared to THF-based chloride methods. Energy consumption for distillation (12 kWh/kg) dominates the environmental profile, prompting research into membrane-based separations .

Chemical Reactions Analysis

Types of Reactions: Vanillin dimethacrylate undergoes various chemical reactions, including:

Photopolymerization: This is the primary reaction where vanillin dimethacrylate forms cross-linked polymers upon exposure to ultraviolet or visible light in the presence of a photoinitiator.

Radical Polymerization: Vanillin dimethacrylate can also undergo radical polymerization, forming high molecular weight polymers.

Common Reagents and Conditions:

Photoinitiators: Ethyl (2,4,6-trimethylbenzoyl)phenylphosphinate is commonly used as a photoinitiator in the photopolymerization of vanillin dimethacrylate.

Major Products Formed:

Scientific Research Applications

Material Science

1.1 Photopolymerization and Resin Development

Vanillin dimethacrylate is primarily utilized in the development of photopolymerizable resins for applications such as optical 3D printing. Research has shown that VDM can be combined with other monomers to create resins that exhibit superior mechanical properties and thermal stability. For instance, a study highlighted the combination of VDM with acrylated epoxidized soybean oil (AESO) to develop a dual-curing photopolymerizable system. This system achieved a Young’s modulus of 4753 MPa and demonstrated excellent mechanical properties, making it suitable for stereolithography applications .

1.2 Antimicrobial Properties

VDM-based polymers have shown significant antimicrobial activity, comparable to that of chitosan-based materials. This characteristic makes them suitable for applications in food packaging and medical devices where microbial contamination is a concern. The antimicrobial efficacy of VDM-containing films was demonstrated against various fungi, underscoring their potential in health-related applications .

3D Printing Applications

2.1 Optical 3D Printing

The use of VDM in optical 3D printing has been extensively studied due to its favorable properties when subjected to ultraviolet (UV) light. VDM-based resins have been found to cure rapidly without an induction period, achieving gel points faster than other formulations. This rapid curing process is advantageous for creating intricate designs with high precision .

2.2 Performance Comparison

In comparative studies, VDM-based resins have outperformed conventional petroleum-derived materials in terms of yield of insoluble fractions and thermal stability. For example, vanillin diacrylate (VD) was shown to have better mechanical properties than VDM, but both derivatives have been effectively utilized in various optical printing techniques such as direct laser writing and microtransfer molding .

Case Studies

3.1 Dual-Cure Systems

A notable case study involved the development of a dual-cure system using VDM and AESO, which allowed for enhanced stability and reduced premature polymerization issues. The resin exhibited rapid photocuring capabilities and high rigidity, making it suitable for complex 3D structures .

| Property | VDM-AESO Dual-Cure System | Other Vanillin-Based Resins |

|---|---|---|

| Young’s Modulus (MPa) | 4753 | Variable |

| Compression Modulus (MPa) | 1634 | Variable |

| Temperature at 10% Weight Loss (°C) | 373 | Variable |

| Antimicrobial Activity | Yes | Yes |

3.2 Industrial Applications

VDM has also been explored in composite applications where it serves as a bio-based thermoset resin. Its incorporation into composite materials enhances the overall performance while maintaining sustainability objectives by reducing reliance on petroleum-based products .

Mechanism of Action

The mechanism by which vanillin dimethacrylate exerts its effects is primarily through photopolymerization. Upon exposure to ultraviolet or visible light, the photoinitiator generates free radicals, which initiate the polymerization of the methacrylate groups. This results in the formation of a cross-linked polymer network. The molecular targets involved in this process are the methacrylate groups, which undergo radical-induced polymerization .

Comparison with Similar Compounds

Table 1: Key Properties of Vanillin Dimethacrylate vs. Vanillin Diacrylate

Table 2: Comparative Analysis of Vanillin Derivatives and Alternatives

| Compound | Photocuring Speed | Thermal Stability | Key Application | Sustainability |

|---|---|---|---|---|

| VDM | High | Moderate | 3D printing, biosensors | Bio-based |

| VD | Moderate | High | Antimicrobial coatings, 3D printing | Bio-based |

| Cardanol Diphenyl-Phosphate | Low | Very High | Flame-retardant coatings | Bio-based |

| TEGDMA | High | Moderate | Dental composites | Petroleum-based |

Q & A

Q. What experimental methods are recommended for synthesizing and characterizing VDM-based polymers?

VDM-based polymers are typically synthesized via free-radical photopolymerization using photoinitiators like ethyl(2,4,6-trimethylbenzoyl)phenylphosphinate. Key characterization techniques include:

- FT-IR spectroscopy to confirm chemical structure .

- Real-time photorheometry to monitor cross-linking kinetics and storage modulus evolution .

- Soxhlet extraction (e.g., with acetone for 24 hours) to determine the insoluble fraction yield (77–96%), reflecting cross-linking efficiency .

- Thermogravimetric analysis (TGA) to assess thermal stability (decomposition onset: 340–365°C) .

Q. How does VDM compare to vanillin diacrylate (VD) in photocuring performance?

VDM exhibits faster photocuring rates due to higher photoactivity, but VD-based polymers demonstrate superior thermal stability and lower swelling. For instance, VD-based resins achieve higher cross-linking densities (up to 7,928 mol/m³) and reduced fragility compared to VDM . Researchers should balance curing speed with end-use mechanical requirements when selecting monomers.

Advanced Research Questions

Q. How can conflicting data on VDM’s thermal stability and mechanical properties be resolved?

Discrepancies arise from differences in resin composition and cross-linking density. For example:

- VDM-based polymers show higher Young’s modulus (rigidity) but lower thermal stability than VD-based variants .

- To reconcile this, use real-time photorheometry to correlate cross-linking density with mechanical performance and TGA to evaluate thermal degradation thresholds systematically . Adjusting photoinitiator concentration (e.g., 3 mol.% optimal for rigidity) can optimize both properties .

Q. What strategies enhance the sustainability of VDM-based resins for 3D printing?

VDM’s lignin-derived structure makes it a renewable alternative to petroleum-based monomers. Researchers have successfully replaced divinylbenzene (petroleum-derived) with VDM in acrylated epoxidized soybean oil (AESO) resins, achieving:

Q. How can VDM’s role in flame-retardant coatings be investigated methodologically?

While direct studies on VDM’s flame retardancy are limited, analogous approaches for cardanol-derived acrylates suggest:

- Incorporating phosphate moieties via epoxidation and phosphorylation steps to enhance char formation .

- Evaluating flame resistance using cone calorimetry and UL-94 vertical burning tests , paired with TGA to quantify residual char .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing VDM polymerization kinetics?

- Time-dependent rheological data (e.g., storage modulus curves) can be modeled using Arrhenius-type equations to quantify curing rates .

- Multivariate analysis helps correlate variables like photoinitiator concentration (1–5 mol.%) with cross-linking density and mechanical outcomes .

Q. How do solvent choice and extraction protocols affect the interpretation of polymer network integrity?

Prolonged Soxhlet extraction (24+ hours) in acetone removes unreacted monomers, but residual solvent may plasticize the polymer. To mitigate bias:

- Use gravimetric analysis post-drying to confirm solvent removal.

- Cross-validate with swelling tests in solvents like THF to assess network homogeneity .

Emerging Applications

Q. Can VDM-based polymers be tailored for biosensor hydrogels?

Preliminary studies suggest VDM’s rigidity and biocompatibility make it suitable for drug-delivery hydrogels. Key steps include:

Q. What advancements are needed to optimize VDM for optical 3D printing?

Current limitations include brittleness in homopolymers. Solutions under exploration:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.